molecular formula C7H9NO2 B038085 2,6-Dimethoxypyridine CAS No. 122797-02-8

2,6-Dimethoxypyridine

Cat. No. B038085
M. Wt: 139.15 g/mol
InChI Key: IBTGEEMBZJBBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxypyridine (DMP) is a heterocyclic organic compound that is widely used in the field of scientific research. It is a pyridine derivative that contains two methoxy groups at the 2 and 6 positions. DMP is a colorless liquid that is soluble in water and organic solvents. It has a unique chemical structure that makes it suitable for a wide range of applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 2,6-Dimethoxypyridine is not fully understood. However, it is believed that 2,6-Dimethoxypyridine acts as a nucleophile and attacks electrophilic centers in chemical reactions. 2,6-Dimethoxypyridine is also known to undergo oxidation reactions, which may contribute to its mechanism of action.

Biochemical And Physiological Effects

2,6-Dimethoxypyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2,6-Dimethoxypyridine has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Dimethoxypyridine in lab experiments is its versatility. 2,6-Dimethoxypyridine can be used in a wide range of chemical reactions and is compatible with many different types of solvents. However, one limitation of using 2,6-Dimethoxypyridine is its potential toxicity. 2,6-Dimethoxypyridine can be harmful if ingested or if it comes into contact with the skin or eyes.

Future Directions

There are many possible future directions for research on 2,6-Dimethoxypyridine. One area of interest is the development of new synthetic methods for 2,6-Dimethoxypyridine and other pyridine derivatives. Another area of interest is the investigation of the mechanism of action of 2,6-Dimethoxypyridine and its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, research could be conducted to determine the safety and toxicity of 2,6-Dimethoxypyridine and to develop methods for mitigating any potential harmful effects. Overall, 2,6-Dimethoxypyridine is a promising compound with many potential applications in the field of scientific research.

Synthesis Methods

2,6-Dimethoxypyridine can be synthesized by several methods, including the reaction of 2,6-dimethoxypyridine-3-carboxaldehyde with sodium borohydride, the reaction of 2,6-dimethoxypyridine with dimethyl sulfate, and the reaction of 2,6-dimethoxypyridine with methyl iodide. The most common method for synthesizing 2,6-Dimethoxypyridine is the reaction of 2,6-dimethoxypyridine with dimethyl sulfate.

Scientific Research Applications

2,6-Dimethoxypyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. 2,6-Dimethoxypyridine is also used as a catalyst in various chemical reactions. In addition, 2,6-Dimethoxypyridine is used as a precursor for the synthesis of other pyridine derivatives.

properties

IUPAC Name

2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGEEMBZJBBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871156
Record name 2,6-Dimethoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridine

CAS RN

6231-18-1
Record name 2,6-Dimethoxypyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridine
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